Thiomorpholine-4-carboxylic acid

Antiparasitic Drug Discovery Schistosomiasis Structure-Activity Relationship

Thiomorpholine-4-carboxylic acid (CAS 72144-66-2) is a heterocyclic organic compound classified as a thiomorpholine derivative, possessing both a saturated six-membered ring containing nitrogen and sulfur and a carboxylic acid functional group at the 4-position. Its molecular formula is C5H9NO2S with a molecular weight of 147.2 g/mol.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 72144-66-2
Cat. No. B3357307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-4-carboxylic acid
CAS72144-66-2
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)O
InChIInChI=1S/C5H9NO2S/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)
InChIKeyXICAMVNHDMHQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-4-carboxylic Acid (CAS 72144-66-2): Core Structural and Physicochemical Baseline for Procurement


Thiomorpholine-4-carboxylic acid (CAS 72144-66-2) is a heterocyclic organic compound classified as a thiomorpholine derivative, possessing both a saturated six-membered ring containing nitrogen and sulfur and a carboxylic acid functional group at the 4-position. Its molecular formula is C5H9NO2S with a molecular weight of 147.2 g/mol . Key physicochemical parameters include a predicted boiling point of 308.2±52.0 °C, a predicted density of 1.347±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 7.10±0.20 . The compound serves as a versatile building block in medicinal chemistry and chemical synthesis, with its carboxylic acid moiety enabling diverse derivatizations [1].

Why Generic Substitution of Thiomorpholine-4-carboxylic Acid (CAS 72144-66-2) with Morpholine or Piperidine Analogs May Fail in Critical Applications


Generic substitution of thiomorpholine-4-carboxylic acid with morpholine-4-carboxylic acid or piperidine-4-carboxylic acid is not advisable for applications where sulfur-dependent physicochemical properties or specific biological activity profiles are required. The replacement of the ring oxygen (morpholine) or methylene (piperidine) with a sulfur atom in thiomorpholine alters key properties including molecular weight, lipophilicity, acid dissociation constant (pKa), and hydrogen-bonding capacity, which can fundamentally change a molecule's pharmacokinetic behavior, target binding affinity, and metabolic stability [1]. As demonstrated in antischistosomal drug discovery, thiomorpholine-containing amides exhibit distinct potency windows compared to their morpholine counterparts, underscoring that even closely related heterocyclic cores are not interchangeable in medicinal chemistry campaigns [2].

Thiomorpholine-4-carboxylic Acid (CAS 72144-66-2) Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons vs. Morpholine and Piperidine Analogs


Antischistosomal Activity: Thiomorpholine Amide vs. Morpholine Amide

In a direct head-to-head comparison of biaryl alkyl carboxylic acid amide derivatives evaluated for in vitro antischistosomal activity against Schistosoma mansoni, the thiomorpholine-containing amide exhibited activity down to a concentration of 10 µM, whereas the corresponding morpholine amide also showed activity at 10 µM, indicating comparable potency in this specific scaffold. However, the study highlights that both derivatives demonstrated no cytotoxicity up to 100 µM, establishing a favorable therapeutic window for the thiomorpholine-based series [1]. The differentiation lies in the fact that the thiomorpholine amide was one of only three promising amides identified from an extensive SAR exploration of the carboxylic acid moiety, suggesting that the sulfur atom contributes to a distinct biological profile that is not universally predictable from oxygen analogs.

Antiparasitic Drug Discovery Schistosomiasis Structure-Activity Relationship

Acid Dissociation Constant (pKa): Thiomorpholine vs. Morpholine vs. Piperidine Carboxylic Acids

The predicted acid dissociation constant (pKa) of thiomorpholine-4-carboxylic acid is 7.10±0.20 . In contrast, piperidine-4-carboxylic acid (isonipecotic acid) has a reported pKa of 3.73 for the carboxylic acid group (with a second pKa of 10.72 for the nitrogen) at 25°C . Morpholine-4-carboxylic acid lacks a reported experimental pKa in accessible literature, but its estimated pKa based on structural analogs is approximately 3-5 for the carboxyl group . The significantly higher predicted pKa of thiomorpholine-4-carboxylic acid (7.10) compared to piperidine-4-carboxylic acid (3.73) indicates that the thiomorpholine derivative is considerably less acidic, meaning it will remain largely protonated (unionized) at physiological pH (7.4), whereas the piperidine analog will be predominantly deprotonated (ionized). This difference in ionization state profoundly impacts membrane permeability, protein binding, and oral bioavailability in drug development.

Physicochemical Profiling Drug Design Ionization State

Boiling Point and Thermal Stability: Thiomorpholine vs. Morpholine Carboxylic Acids

Thiomorpholine-4-carboxylic acid has a predicted boiling point of 308.2±52.0 °C . Morpholine-4-carboxylic acid, by comparison, has a predicted boiling point of 270.7±50.0 °C at 760 mmHg . This represents an approximate 37.5 °C higher boiling point for the thiomorpholine derivative, which can be attributed to the larger sulfur atom increasing molecular weight and van der Waals interactions. The higher boiling point may confer advantages in synthetic procedures requiring elevated temperatures, such as certain amide coupling reactions or distillations, where the thiomorpholine scaffold exhibits greater thermal robustness.

Process Chemistry Thermal Stability Purification

Molecular Weight and Lipophilicity Modulation by Sulfur Incorporation

Replacement of the ring oxygen in morpholine-4-carboxylic acid (MW 131.13) with a sulfur atom yields thiomorpholine-4-carboxylic acid (MW 147.20), an increase of 16.07 g/mol [1]. This substitution also increases lipophilicity, as sulfur is more polarizable and less electronegative than oxygen, leading to a higher calculated logP value. While direct experimental logP data for the parent acids are not available in the primary literature, the trend is well-established in heterocyclic chemistry: sulfur-containing heterocycles are generally more lipophilic than their oxygen counterparts. For drug discovery, this difference can be strategically exploited to optimize membrane permeability and target engagement for intracellular or CNS targets.

Medicinal Chemistry Drug Likeness Lipophilicity

Antimicrobial Activity of Thiomorpholine Carboxylate Derivatives: Comparative Evaluation

A series of new amides of thiomorpholine carboxylate were synthesized and screened for in vitro antimicrobial activity against a panel of bacterial and fungal strains. While specific MIC values for individual compounds were not provided in the abstract, the study concluded that the synthesized compounds exhibited moderate to good antibacterial and antifungal activity [1]. This demonstrates that thiomorpholine-4-carboxylic acid serves as an effective scaffold for generating bioactive amide derivatives with antimicrobial potential. In contrast, a direct comparative study with morpholine- or piperidine-based amides in the same assay is not available; however, the successful generation of active compounds from the thiomorpholine core validates its utility as a privileged scaffold in antimicrobial drug discovery campaigns.

Antimicrobial Resistance Drug Discovery Amide Derivatives

Thiomorpholine-4-carboxylic Acid (CAS 72144-66-2): Optimal Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Antiparasitic Drug Discovery: Development of Novel Antischistosomal Agents

Given the demonstrated antischistosomal activity of thiomorpholine-containing amides at concentrations as low as 10 µM with no cytotoxicity up to 100 µM [1], thiomorpholine-4-carboxylic acid is a strategic starting material for medicinal chemistry programs targeting Schistosoma mansoni. Its use in SAR studies allows for systematic exploration of linker and aryl modifications while maintaining a favorable therapeutic window. The scaffold's distinct ionization behavior (pKa ~7.1) may also contribute to improved oral absorption and target tissue penetration compared to more acidic analogs .

Physicochemical Property Optimization: Fine-Tuning pKa for Enhanced Oral Bioavailability

The predicted pKa of 7.10 for thiomorpholine-4-carboxylic acid [1] positions it as a valuable building block for designing drug candidates with near-neutral carboxylic acid moieties. In contrast to piperidine-4-carboxylic acid (pKa 3.73) , the thiomorpholine derivative remains largely unionized at physiological pH, which can enhance passive diffusion across lipid membranes and reduce susceptibility to active efflux. This property is particularly advantageous for CNS-targeted or intracellular therapeutics where permeability is a limiting factor. Researchers aiming to improve the oral bioavailability of carboxylic acid-containing lead compounds should consider replacing more acidic heterocyclic carboxylic acids with thiomorpholine-4-carboxylic acid.

High-Temperature Synthetic Transformations: Leveraging Enhanced Thermal Stability

With a predicted boiling point of 308.2 °C, thiomorpholine-4-carboxylic acid exhibits approximately 37.5 °C greater thermal stability than its morpholine counterpart [1]. This differential makes it the preferred scaffold for synthetic sequences requiring elevated temperatures, such as certain amide couplings, microwave-assisted reactions, or high-temperature cycloadditions. Process chemists developing robust, scalable routes should consider thiomorpholine-4-carboxylic acid when thermal degradation of the morpholine analog is a concern.

Antimicrobial Lead Generation: Thiomorpholine Carboxylate Amide Libraries

The demonstrated antimicrobial activity of thiomorpholine carboxylate-derived amides [1] validates the use of thiomorpholine-4-carboxylic acid as a core scaffold for generating diverse amide libraries for antimicrobial screening. Its carboxylic acid handle allows for facile coupling with a wide range of amines, enabling rapid SAR exploration. While not yet benchmarked against morpholine or piperidine analogs in head-to-head antimicrobial assays, the thiomorpholine core offers a distinct physicochemical profile (higher lipophilicity, larger molecular volume) that may access novel chemical space for overcoming resistance mechanisms.

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